Cas no 644964-52-3 (1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-)
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
- 1-chloro-4-(4-methoxyphenyl)-2-methylbenzene
- 4-Chloro-4'-methoxy-3-methyl-1,1'-biphenyl
- DTXSID60471393
- 644964-52-3
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- Inchi: 1S/C14H13ClO/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9H,1-2H3
- InChI Key: HJXPVBJFRDYNIZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 232.06559
- Monoisotopic Mass: 232.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01IJ5Q-250mg |
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- |
644964-52-3 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| Aaron | AR01IJ5Q-1g |
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- |
644964-52-3 | 95% | 1g |
$800.00 | 2025-02-12 |
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
Recent Advances in the Study of 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- (CAS: 644964-52-3) in Chemical Biology and Pharmaceutical Research
The compound 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- (CAS: 644964-52-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- as a key intermediate in the synthesis of more complex bioactive molecules. Its biphenyl core, functionalized with chloro, methoxy, and methyl groups, provides a versatile scaffold for further chemical modifications. Researchers have successfully employed this compound in the development of novel kinase inhibitors, which show promise in targeting various cancer-related pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor in the synthesis of a new class of tyrosine kinase inhibitors. The study demonstrated that derivatives of 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a well-known target in oncology. The researchers employed molecular docking studies to elucidate the binding interactions, revealing that the chloro and methoxy groups play a critical role in stabilizing the inhibitor-enzyme complex.
Another significant application of this compound lies in its potential as an anti-inflammatory agent. A recent preprint on bioRxiv reported that 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- derivatives could modulate the NF-κB signaling pathway, which is central to inflammatory responses. The study utilized in vitro assays and animal models to demonstrate the compound's efficacy in reducing pro-inflammatory cytokine production, suggesting its potential for treating chronic inflammatory diseases.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-. A 2022 patent application disclosed a novel catalytic system that significantly improves the yield and purity of the compound, making it more accessible for large-scale pharmaceutical applications. This development is particularly relevant given the growing demand for high-purity intermediates in drug discovery pipelines.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-. Pharmacokinetic studies indicate that certain derivatives may exhibit limited bioavailability, necessitating further structural optimization. Additionally, comprehensive toxicological assessments are required to ensure the safety profile of these molecules before they can progress to clinical trials.
In conclusion, 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- (CAS: 644964-52-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its versatility as a synthetic intermediate and its demonstrated biological activities make it a compound of significant interest for future drug discovery efforts. Continued research into its derivatives and mechanisms of action will likely yield important insights for the development of new therapeutic agents in oncology and inflammation.
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